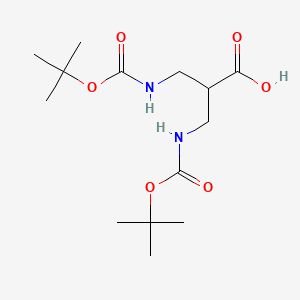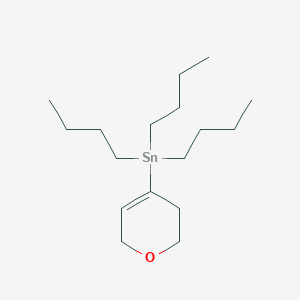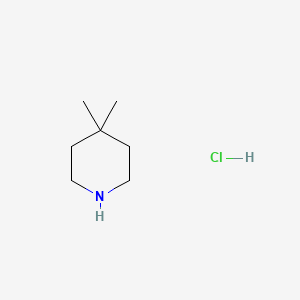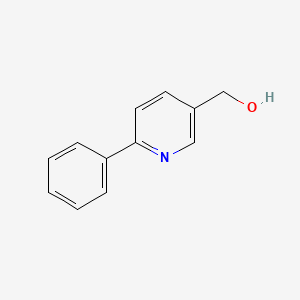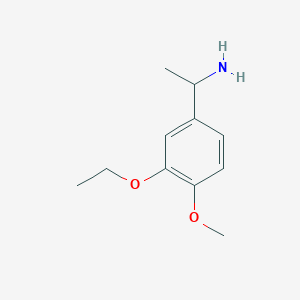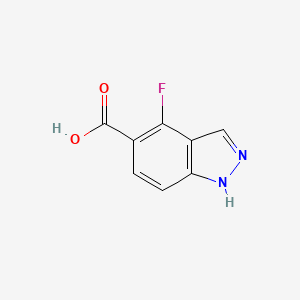
2-メトキシ-4-(2-ニトロエチル)フェノール
概要
説明
2-Methoxy-4-(2-nitroethyl)phenol, also known as 2-Methoxy-4-nitrophenol (2-MNP), is a versatile synthetic intermediate with a wide range of applications in research and industry. It has a wide range of uses in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a catalyst in the production of polymers. It is also used in the synthesis of other compounds, such as nitroalkenes, nitroalkynes, and nitroaromatics.
科学的研究の応用
有機半導体研究
2-メトキシ-4-(2-ニトロエチル)フェノールのような化合物を用いた有機半導体の成長と特性評価に関する研究が行われています。 これらの材料は、有機発光ダイオード(OLED)や有機太陽電池(OPV)の開発に不可欠です .
抗酸化活性研究
2-メトキシ-4-(2-ニトロエチル)フェノールと構造的に類似した化合物が合成され、その抗酸化活性について特性評価が行われました。 これは、酸化ストレス関連疾患の研究や抗酸化療法の開発における潜在的な用途を示唆しています .
材料の安全性と取り扱い
2-メトキシ-4-(2-ニトロエチル)フェノールの物理化学的特性が文書化されており、これは研究室や産業環境における安全な材料取り扱いには不可欠です。 これらの特性を理解することは、安全対策を策定するために不可欠です .
分子構造解析
密度汎関数理論(DFT)や分子ドッキングなどの手法による分子構造解析を含む研究では、2-メトキシ-4-(2-ニトロエチル)フェノールをモデル化合物として使用できます。 これは、分子レベルでの相互作用を理解するのに役立ちます.
量子化学計算
量子化学計算は、分子の電子特性を理解するために実行されます。 2-メトキシ-4-(2-ニトロエチル)フェノールのような化合物は、このような研究で使用して、反応性、安定性、その他の化学的挙動を予測できます .
Safety and Hazards
“2-Methoxy-4-(2-nitroethyl)phenol” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and wearing personal protective equipment .
特性
IUPAC Name |
2-methoxy-4-(2-nitroethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXYTHWJEJQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630259 | |
| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528594-30-1 | |
| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)


